molecular formula C10H11NO3 B3280609 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid CAS No. 71922-83-3

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid

Cat. No.: B3280609
CAS No.: 71922-83-3
M. Wt: 193.2 g/mol
InChI Key: UGGLSCFXJWMUNI-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid (CAS 71922-83-3) is a high-purity benzofuran derivative supplied for research and development purposes. This compound features a benzofuran moiety, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological profile and presence in numerous pharmacologically active molecules . It serves as a key synthetic building block for the development of novel antimicrobial agents . Recent research has explored aurone derivatives based on this structural framework, with several compounds demonstrating potent, broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, mycobacteria, and fungi . The compound's structure, comprising an amino-substituted acetic acid chain on a 2,3-dihydrobenzofuran core, makes it a versatile intermediate for further chemical functionalization. Researchers can utilize this compound in structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets. The benzofuran core is also investigated in other areas, including as a component of G protein-coupled receptor 40 (GPR40) agonists for researching glucose-dependent insulin secretion . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9H,3-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGLSCFXJWMUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituted Benzofuran Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Notes Reference
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid C${10}$H${11}$NO$_3$ 193.20 Amino group, dihydrobenzofuran Potential neuroactive properties
Ibotenic acid [(S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid] C$5$H$6$N$2$O$4$ 158.11 Isoxazole ring, hydroxyl group Neurotoxin, glutamate receptor agonist
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate C$5$H$8$N$2$O$5$ 176.13 Oxo-dihydroisoxazole, hydrate form Enhanced solubility due to polar groups
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid C${12}$H${11}$FO$_3$S 254.28 Ethylsulfanyl, fluoro substituents Lipophilic, potential antimicrobial use
2-Amino-2-(4-bromophenyl)acetic acid C$8$H$8$BrNO$_2$ 230.06 Bromophenyl group Electron-withdrawing substituent
2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid C${10}$H${11}$NO$_5$S 265.26 Sulfonamido group, dihydrobenzofuran High acidity, enzyme inhibition potential

Key Comparative Analysis

Heterocyclic Core Modifications
  • Target Compound vs. Ibotenic Acid :
    The dihydrobenzofuran ring in the target compound provides a planar yet partially saturated structure, contrasting with ibotenic acid’s isoxazole ring. Isoxazoles are more polar due to the oxygen and nitrogen atoms, enhancing water solubility (e.g., ibotenic acid’s MW: 158.11 vs. the target’s 193.20). However, the dihydrobenzofuran may confer better blood-brain barrier penetration due to increased lipophilicity .

  • Oxo-Dihydroisoxazole Analogues :
    The hydrated oxo-dihydroisoxazole derivative (MW: 176.13) exhibits higher polarity than the target compound, favoring aqueous solubility. This makes it suitable for formulations requiring rapid dissolution but limits membrane permeability .

Substituent Effects
  • Electron-Withdrawing Groups: Bromophenyl (2-Amino-2-(4-bromophenyl)acetic acid) and sulfonamido groups increase acidity. For example, the sulfonamido derivative (pKa ~1.5–2.5) is significantly more acidic than the target compound (pKa ~2.3–2.8 for α-amino acids), influencing ionization and receptor binding .
  • Lipophilic Modifications :
    Ethylsulfanyl and fluoro substituents (e.g., 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid) enhance lipophilicity (LogP ~2.5 vs. target’s ~1.8), favoring passive diffusion across biological membranes .

Pharmacological Implications
  • Neuroactive Potential: The target compound’s α-amino acid structure aligns with neurotransmitter analogs like ibotenic acid, a known glutamate receptor agonist. However, the dihydrobenzofuran ring may reduce neurotoxicity while retaining affinity for ionotropic receptors .
  • Enzyme Interactions : Sulfonamido derivatives (e.g., 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid) are potent inhibitors of carbonic anhydrase and other metalloenzymes due to their strong hydrogen-bonding capacity .

Biological Activity

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid, also known by its CAS number 1600339-00-1, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been observed to exhibit both antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.0039 mg/mLAntibacterial
Escherichia coli0.025 mg/mLAntibacterial
Candida albicans0.0048 mg/mLAntifungal

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Antinociceptive Properties

Research has indicated that benzofuran derivatives, including this compound, possess antinociceptive properties. A study evaluated various benzofuranones for their ability to alleviate pain using chemically induced models and the hot plate test. The results demonstrated that certain derivatives exhibited significant pain-relieving effects compared to control groups .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve interactions with specific receptors or pathways involved in inflammation and pain perception.

Potential Receptor Interactions

Preliminary data suggest that the compound may interact with neurotransmitter systems or modulate inflammatory pathways, which could explain its observed antinociceptive and antimicrobial effects .

Case Studies and Research Findings

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzofuran and evaluated their biological activities. The findings indicated that modifications to the benzofuran structure significantly influenced both the potency and selectivity of these compounds against target pathogens .

Q & A

Q. What synthetic strategies are recommended for preparing 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves functionalizing the 2,3-dihydrobenzofuran core. A common approach includes:

Ring Formation : Construct the dihydrobenzofuran moiety via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

Amino Group Introduction : Use reductive amination or nucleophilic substitution to introduce the amino group at the 2-position.

Acetic Acid Sidechain : Attach the acetic acid group via alkylation or coupling reactions, followed by hydrolysis.
Key Considerations : Optimize reaction conditions (e.g., temperature, catalysts) to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating the final product.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzofuran ring, amino group, and acetic acid moiety.
  • X-ray Crystallography : Resolve the absolute configuration and verify steric effects of the dihydrobenzofuran ring (e.g., as demonstrated for halogen-substituted analogues in crystallographic studies) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C11_{11}H11_{11}NO3_3).

Q. What are the primary pharmacological interests in benzofuran-derived compounds like this one?

  • Methodological Answer : Benzofuran derivatives exhibit diverse bioactivities, including:
  • Antimicrobial Properties : Tested via in vitro assays against bacterial/fungal strains.
  • Anti-inflammatory Activity : Evaluated using COX-2 inhibition assays.
  • Neuroprotective Potential : Screened in cellular models of oxidative stress.
    These activities are linked to the compound’s ability to interact with biomolecules (e.g., enzymes, receptors) through hydrogen bonding and π-π stacking .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling steps.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to enhance solubility.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Byproduct Analysis : Monitor intermediates via TLC or HPLC to identify competing pathways .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:
  • Substituent Effects : Introduce halogens (F, Cl) at the 5-position of the benzofuran ring to alter electronic properties and binding affinity.
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays. For example, fluorinated analogues often show enhanced metabolic stability .
    Example Data :
Substituent (Position)Bioactivity (IC50_{50}, μM)LogP
-H (Control)25.3 ± 1.21.8
-F (5-position)12.7 ± 0.92.1
-Cl (5-position)18.4 ± 1.12.5

Q. How can contradictions in reported biological data for benzofuran derivatives be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).
  • Computational Modeling : Use molecular docking to predict binding modes and explain variations in potency.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorine substitution consistently improving activity) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse for 15 minutes with saline .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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